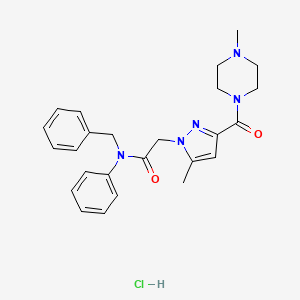
N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C25H30ClN5O2 and its molecular weight is 468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C23H28N4O2·HCl
- CAS Number : 1327617-10-6
This structure includes a benzyl group, a pyrazole moiety, and a piperazine derivative, which are significant for its biological interactions.
Antipsychotic Properties
Research has indicated that compounds similar to N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide exhibit antipsychotic activity. A study evaluated various arylpiperazine derivatives for their interaction with serotonin receptors (5-HT2A) and dopamine receptors (D2). The results demonstrated that these compounds could effectively modulate neurotransmitter pathways associated with psychotic disorders, suggesting potential therapeutic applications in treating schizophrenia and related conditions .
Antimicrobial Activity
In vitro studies have explored the antimicrobial properties of related piperazine derivatives. For instance, certain derivatives showed moderate activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating the effectiveness of these compounds in inhibiting bacterial growth .
Anticancer Potential
The anticancer activity of N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide has also been investigated. Compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were significantly lower than those of established chemotherapeutics like sorafenib, indicating a promising avenue for further development .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve several pathways:
- Receptor Interaction : The compound's ability to bind to specific receptors (5-HT2A and D2) is crucial for its antipsychotic effects.
- Cytotoxic Mechanisms : Induction of apoptotic pathways in cancer cells suggests that the compound may engage multiple signaling cascades leading to cell death.
- Antimicrobial Action : The structural features allow it to penetrate bacterial membranes effectively, disrupting cellular functions.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 / MIC Value | Mechanism of Action |
|---|---|---|---|
| Antipsychotic | Various | Not specified | 5-HT2A and D2 receptor modulation |
| Antimicrobial | Pseudomonas aeruginosa | 0.21 μM | Disruption of bacterial membrane |
| Escherichia coli | Moderate | Inhibition of growth | |
| Anticancer | MCF-7 | 0.37 μM | Induction of apoptosis |
| HepG2 | 0.73 μM | Cell cycle arrest | |
| A549 | 0.95 μM | Apoptotic pathway activation |
Case Study 1: Antipsychotic Evaluation
In a controlled study involving animal models, several piperazine derivatives were evaluated for their antipsychotic properties. The study utilized behavioral tests to assess catalepsy induction and other psychomotor functions. Compounds demonstrated varying degrees of effectiveness, with some showing significant promise due to their receptor affinity profiles .
Case Study 2: Anticancer Efficacy
A series of synthesized derivatives were tested against multiple cancer cell lines. The findings revealed that compounds closely related to N-benzyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide exhibited remarkable cytotoxicity, particularly against HeLa cells, suggesting their potential as lead compounds for drug development in oncology .
特性
IUPAC Name |
N-benzyl-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2.ClH/c1-20-17-23(25(32)28-15-13-27(2)14-16-28)26-30(20)19-24(31)29(22-11-7-4-8-12-22)18-21-9-5-3-6-10-21;/h3-12,17H,13-16,18-19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIOFFCPKNVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














